molecular formula C22H23NO3 B13429715 Fenpropathrin-13C6

Fenpropathrin-13C6

Cat. No.: B13429715
M. Wt: 360.41 g/mol
InChI Key: XQUXKZZNEFRCAW-KVIQPSAWSA-N
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Description

Fenpropathrin-13C6 is a labeled analog of fenpropathrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after the natural insecticidal properties of pyrethrins, which are derived from chrysanthemum flowers. This compound is specifically used in scientific research to study the behavior, metabolism, and environmental impact of fenpropathrin due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenpropathrin-13C6 involves the incorporation of carbon-13 isotopes into the fenpropathrin molecule. This can be achieved through a multi-step synthetic process that starts with labeled precursors. The key steps include:

    Preparation of Labeled Precursors: Carbon-13 labeled benzyl cyanide and other intermediates are synthesized.

    Cyclopropanation: The labeled intermediates undergo cyclopropanation to form the core structure of fenpropathrin.

    Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Labeled Precursors: Large-scale synthesis of carbon-13 labeled intermediates.

    Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.

    Purification and Quality Control: Rigorous purification steps and quality control measures to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Fenpropathrin-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Acidic or Basic Conditions: Hydrochloric acid, sodium hydroxide.

    Conjugation Reagents: Glucuronic acid, sulfate groups.

Major Products Formed

    Oxidized Derivatives: Products with hydroxyl or carbonyl groups.

    Cleaved Ester Products: Alcohol and carboxylic acid derivatives.

    Conjugated Metabolites: Glucuronides and sulfates.

Comparison with Similar Compounds

Similar Compounds

    Cyfluthrin: Another type II pyrethroid with similar insecticidal properties.

    Cyhalothrin: Known for its high potency and effectiveness against a wide range of pests.

    Cypermethrin: Widely used in agriculture and household pest control.

    Deltamethrin: Highly effective against a broad spectrum of insects.

    Esfenvalerate: A more potent isomer of fenvalerate with enhanced insecticidal activity.

Uniqueness of Fenpropathrin-13C6

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the environmental and biological behavior of fenpropathrin, making it an invaluable tool in scientific research .

Properties

Molecular Formula

C22H23NO3

Molecular Weight

360.41 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5+1D,6+1D,7+1D,10+1D,11+1D,16+1

InChI Key

XQUXKZZNEFRCAW-KVIQPSAWSA-N

Isomeric SMILES

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H]

Canonical SMILES

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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